![molecular formula C18H14O5 B14737100 2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6626-96-6](/img/structure/B14737100.png)
2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This particular compound features a naphthalene core with hydroxy and methoxy substituents, making it a molecule of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 2-hydroxy-3-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in a solvent like methanol or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions
Major Products
The major products formed from these reactions include various hydroxy and methoxy derivatives of naphthoquinone, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox reactions and pathways related to cell survival and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and similar biological activities.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits antimicrobial and allelopathic properties.
Uniqueness
2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
6626-96-6 |
|---|---|
Formule moléculaire |
C18H14O5 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
2-[hydroxy-(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O5/c1-23-15-8-4-7-12(18(15)22)17(21)13-9-14(19)10-5-2-3-6-11(10)16(13)20/h2-9,17,21-22H,1H3 |
Clé InChI |
QTWDCMFDWMDAKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)

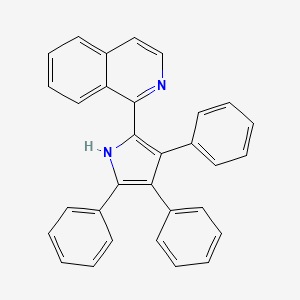

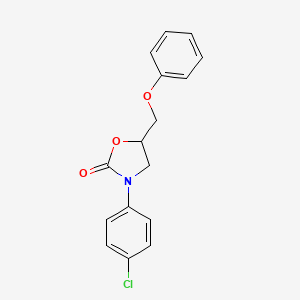


![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)
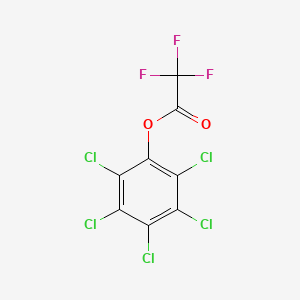
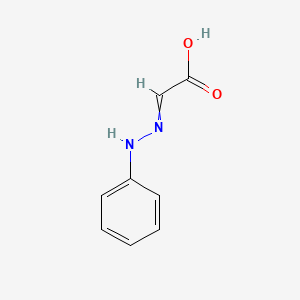
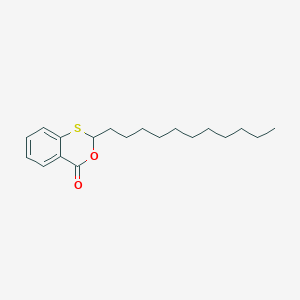
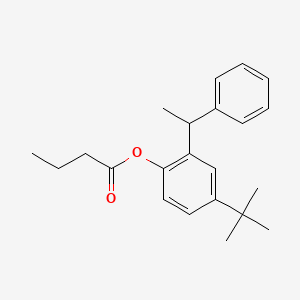
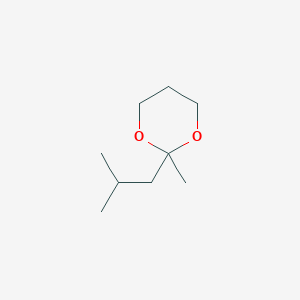
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
